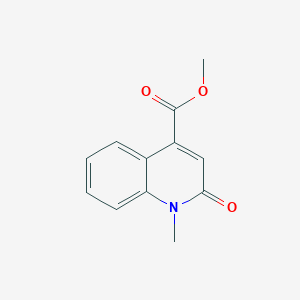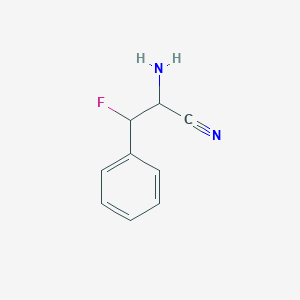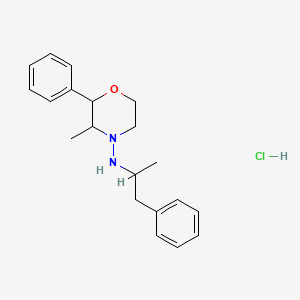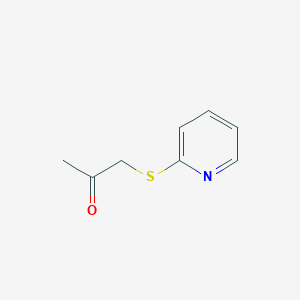![molecular formula C9H10N2O B13994559 Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-](/img/structure/B13994559.png)
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry. The structure of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- consists of a fused imidazole and pyridine ring system with a methanol group at the 6-position and a methyl group at the alpha position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization. For instance, the condensation of 2-aminopyridine with an aldehyde in the presence of a catalyst such as iodine can lead to the formation of the imidazo[1,2-a]pyridine core . Subsequent functionalization steps can introduce the methanol and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- has a wide range of scientific research applications:
作用机制
The mechanism of action of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule .
相似化合物的比较
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: The parent compound without the methanol and methyl groups.
Imidazo[1,5-a]pyridine: A structural isomer with different biological activities and applications.
Imidazo[1,2-b]pyridazine: Another heterocyclic compound with a similar core structure but different functional groups and properties.
The uniqueness of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
1-imidazo[1,2-a]pyridin-6-ylethanol |
InChI |
InChI=1S/C9H10N2O/c1-7(12)8-2-3-9-10-4-5-11(9)6-8/h2-7,12H,1H3 |
InChI 键 |
ASBKDANIZBEHHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN2C=CN=C2C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)

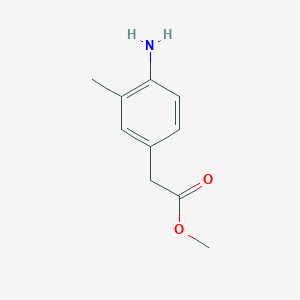
![2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole](/img/structure/B13994486.png)
![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)
![5-[Ethyl(benzylamino)]-1-phenyltetrazole](/img/structure/B13994496.png)
